molecular formula C20H23N5O4S2 B2880314 ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 877639-51-5

ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2880314
CAS No.: 877639-51-5
M. Wt: 461.56
InChI Key: DGJUPCNNXYKLKF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring:

  • A cyclohepta[b]thiophene core, which distinguishes it from smaller bicyclic systems like benzo[b]thiophene (e.g., in ) .
  • An ethyl ester group at the 3-position, common in many pharmacologically active thiophene derivatives .

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S2/c1-3-29-18(28)16-12-7-5-4-6-8-13(12)31-17(16)21-15(27)10-30-20-24-23-19-22-14(26)9-11(2)25(19)20/h9H,3-8,10H2,1-2H3,(H,21,27)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJUPCNNXYKLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NN=C4N3C(=CC(=O)N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (CAS Number: 877639-51-5) is a complex organic compound with significant biological potential. This article reviews its biological activities, including its pharmacological properties and mechanisms of action, based on various studies and research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that integrates a triazole derivative with a thiophene moiety. Its molecular formula is C20H23N5O4S2C_{20}H_{23}N_{5}O_{4}S_{2}, and it has a molecular weight of 461.6 g/mol. The presence of the triazolo[4,3-a]pyrimidine core contributes to its varied biological activities.

Biological Activities

Research indicates that compounds containing triazole and thiophene structures exhibit several biological activities. The following sections detail the specific activities associated with this compound.

1. Antimicrobial Activity

Triazole derivatives have shown promising antimicrobial properties. Studies have indicated that related compounds exhibit significant antibacterial effects against various pathogens. For instance:

CompoundActivityReference
Triazolo[3,4-b]thiadiazinesAntibacterial against E. coli and S. aureus
Ethyl derivativesEffective against Gram-positive and Gram-negative bacteria

2. Anticancer Properties

Compounds similar to ethyl 2-{...} have been evaluated for their anticancer potential. Research findings suggest that these compounds can inhibit cancer cell proliferation through various mechanisms:

CompoundCell LineIC50 (µg/mL)Mechanism
9b (related compound)MCF-7 (breast cancer)9.1Induces apoptosis and inhibits tubulin polymerization
7Ag (related compound)A549 (lung cancer)>64.5Disrupts microtubule network

3. Anti-inflammatory Effects

The anti-inflammatory activity of triazole derivatives has been well-documented. Ethyl 2-{...} may exert its effects through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation pathways:

ActivityReference
Inhibition of COX enzymes
Reduction in TNF-alpha levels in vitro

4. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Research indicates that triazole derivatives can scavenge free radicals effectively:

Compound TypeActivity LevelReference
Triazolothiadiazine derivativesModerate to high antioxidant activity

Case Studies

Several case studies highlight the effectiveness of ethyl 2-{...} in various biological assays:

  • Cytotoxicity Assay : A study demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines with varying IC50 values depending on the cell type.
  • In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates compared to control groups.

The mechanisms through which ethyl 2-{...} exerts its biological effects include:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Class Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound Cyclohepta[b]thiophene Triazolopyrimidinylthio-acetamido, ethyl ester Not explicitly stated in evidence
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene Cyanoacetamido, ethyl ester Intermediate for bioactive derivatives
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, methyl, ethyl ester Antimicrobial, antioxidant
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene 4-Hydroxyphenyl, ethoxy-oxoethyl, ethyl ester Synthetic intermediate (22% yield)

Key Observations :

  • The triazolopyrimidinylthio group introduces a rigid, planar heterocycle, contrasting with the flexible cyanoacetamido group in .

Key Observations :

  • Microwave-assisted synthesis (e.g., in ) improves yields (up to 85%) and reduces reaction times (30–60 min) for thiazolopyrimidines compared to conventional methods .
  • The low yield (22%) in highlights challenges in functionalizing bulky bicyclic thiophenes , suggesting the target compound’s synthesis may require optimized conditions.

Crystallographic and Spectroscopic Data

  • Crystal Structure : Analogues like the thiazolo[3,2-a]pyrimidine in exhibit a puckered pyrimidine ring (deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonding, which stabilize the crystal lattice . The target compound’s triazolopyrimidine group may adopt similar conformations.
  • NMR Data : Benzo[b]thiophene derivatives () show characteristic thiophene proton signals at δ 6.8–7.5 ppm, while the cycloheptathiophene core likely causes upfield shifts due to reduced ring strain .

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